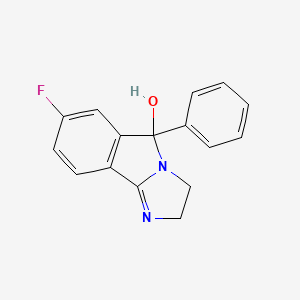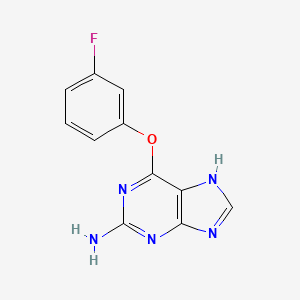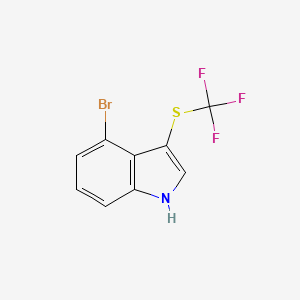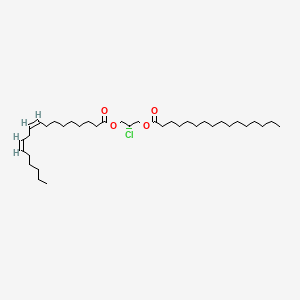
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid with 1-chloromethyl-2-(1-oxohexadecyl)oxy ethyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and chlorination processes.
Biology: The compound is studied for its effects on cellular metabolism and signaling pathways.
Medicine: Due to its anti-inflammatory and anti-tumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new lipid-based materials and formulations
Wirkmechanismus
The mechanism by which rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol exerts its effects involves several molecular targets and pathways:
NF-κB Inhibition: The compound inhibits the activity of NF-κB, a transcription factor involved in inflammation and cancer.
AMPK Activation: It activates AMPK, a protein that regulates energy metabolism and exhibits anti-tumor properties.
Apoptosis Induction: The compound induces apoptosis, a process of programmed cell death crucial for eliminating damaged cells.
Vergleich Mit ähnlichen Verbindungen
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
Comparison: While rac-1-Palmitoyl-3-linolenoyl-2-chloropropanediol shares structural similarities with these compounds, its unique combination of palmitoyl and linolenoyl groups, along with the chloropropanediol moiety, imparts distinct biochemical properties. This uniqueness makes it particularly valuable for studying specific lipid-related processes and potential therapeutic applications .
Eigenschaften
Molekularformel |
C37H67ClO4 |
|---|---|
Molekulargewicht |
611.4 g/mol |
IUPAC-Name |
[(2S)-2-chloro-3-hexadecanoyloxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1 |
InChI-Schlüssel |
BPSPBSPEADGCJC-YAIZGCQRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


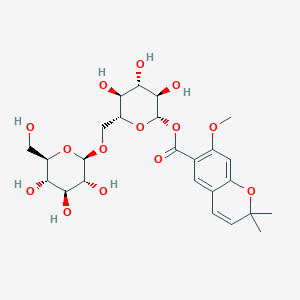
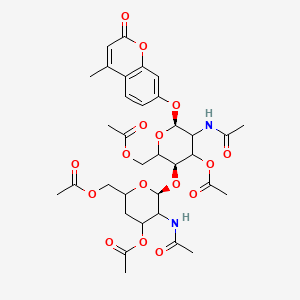

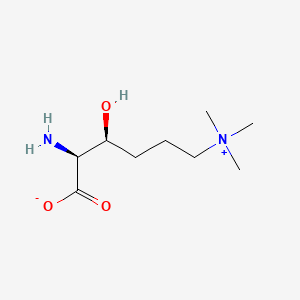
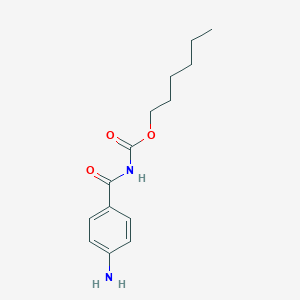

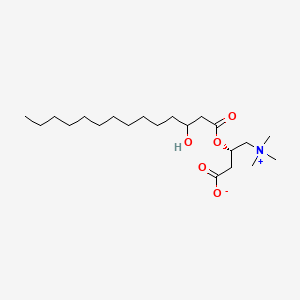
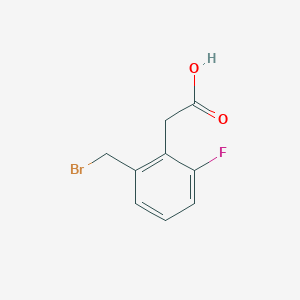
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
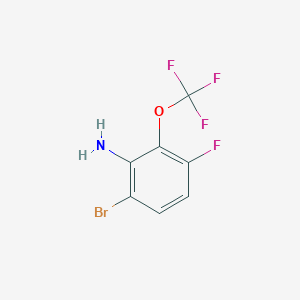
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
